Photo-lysine

Chaperone biology Protein-protein interaction mapping UV crosslinking

Photo-lysine specifically replaces native lysine residues via mammalian translation machinery—no genetic code expansion required—achieving up to 40.39% incorporation in endogenous Hsp90. Unlike generic diazirine probes, it uniquely enables covalent capture of lysine PTM readers (ING2, SPIN1, MORC3), heterodimeric complexes (Ku70/Ku80), and condensate-resident interactions via DenseMAP. Functionally silent incorporation preserves native biology. Supplied ≥98% pure, white solid. The definitive probe for chaperone interactomics, epigenetic PTM profiling, and structural proteomics.

Molecular Formula C6H12N4O2
Molecular Weight 172.19 g/mol
Cat. No. B560627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhoto-lysine
Molecular FormulaC6H12N4O2
Molecular Weight172.19 g/mol
Structural Identifiers
SMILESC(CN)C1(N=N1)CC(C(=O)O)N
InChIInChI=1S/C6H12N4O2/c7-2-1-6(9-10-6)3-4(8)5(11)12/h4H,1-3,7-8H2,(H,11,12)/t4-/m0/s1
InChIKeyCQTOOIGELCPQPJ-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Photo-lysine Procurement Guide: What Scientists Need to Know Before Purchasing This Diazirine-Based Unnatural Amino Acid


Photo-lysine (CAS 1253643-88-7, synonym DiAzK / H-L-Photo-lysine) is a diazirine-containing photoreactive unnatural amino acid designed as an analog of L-lysine [1]. The compound incorporates a 3-methyl-3H-diazirine moiety via an ethoxycarbonyl linker to the ε-amino group of the lysine side chain [1]. Upon irradiation with UV light (320–370 nm, typically 365 nm), the diazirine generates a highly reactive carbene intermediate capable of forming covalent bonds with proximal C–H, N–H, and O–H bonds . Photo-lysine is metabolically incorporated into proteins by native mammalian translation machinery without requiring genetic code expansion, distinguishing it from orthogonal tRNA/synthetase-dependent unnatural amino acids [2]. The compound is supplied as a white solid (purity ≥95–98%) with a molecular formula C₁₁H₂₀N₄O₄ and molecular weight 272.3 g/mol, and is stored at −20°C protected from light [1].

Why Photo-lysine Cannot Be Substituted with Photo-leucine or Photo-methionine in Lysine-Targeted Crosslinking Workflows


Generic substitution among diazirine-containing photo-amino acids is not scientifically valid due to fundamentally orthogonal residue targeting specificities and distinct incorporation efficiencies in different protein contexts. Photo-leucine and photo-methionine are designed to target hydrophobic regions and methionine-containing sites, respectively, making them suitable for membrane proteins and N-terminal labeling but suboptimal for lysine-rich interaction interfaces or PTM-mediated binding events [1][2]. Photo-lysine, by contrast, specifically replaces native lysine residues during translation, enabling direct interrogation of lysine-dependent protein-protein interactions, including those mediated by post-translational modifications (PTMs) such as methylation, acetylation, and ubiquitination [3]. The differential incorporation efficiency is context-dependent: while photo-leucine and photo-methionine achieve approximately 0.7% overall incorporation (3–4 positions per 500-amino-acid protein), Photo-lysine demonstrates significantly higher efficiency in specific protein targets—up to 40.39% maximum incorporation into endogenous Hsp90 in HEK293T cells [4][5]. These differences render cross-class substitution scientifically inappropriate for applications requiring lysine-specific crosslinking or PTM-reader identification.

Photo-lysine Quantitative Differentiation Evidence: Head-to-Head Comparison Data Against Photo-leucine and Photo-methionine


Photo-lysine Demonstrates Superior Crosslinking Efficiency for Chaperone Proteins Compared to Photo-leucine

Direct comparison in cellular crosslinking assays demonstrates that Photo-lysine achieves higher crosslinking efficiency than Photo-leucine for chaperone proteins HSP90β and HSP60 [1]. This differential performance is consistent across both proteins and has been validated in independent studies [1].

Chaperone biology Protein-protein interaction mapping UV crosslinking

Metabolic Incorporation of δ-Photo-lysine Achieves 40.39% Maximum Efficiency in Endogenous Hsp90

A recently developed variant, δ-photo-lysine (δK*), demonstrates broad metabolic incorporation into the cellular proteome via native translational machinery, with maximum incorporation efficiency reaching 40.39% into endogenous Hsp90 in HEK293T cells as quantified by MS analysis [1]. This represents a substantially higher incorporation level than the approximately 0.7% overall incorporation rate (3–4 positions per 500-amino-acid protein) reported for Photo-methionine and Photo-leucine in mammalian systems [2].

Metabolic labeling Quantitative proteomics Crosslinking efficiency

Photo-lysine Enables Functional Capture of Ku70/Ku80 Heterodimer Within Native Protein Complexes

Photo-lysine successfully captures the heterodimer of proteins Ku70 and Ku80 within their native protein complex in living cells [1]. This demonstrates the compound's capacity to crosslink physiologically relevant protein assemblies without disrupting native quaternary structure prior to UV activation. The capture occurs under conditions where the complex maintains its endogenous stoichiometry and functional conformation [1].

DNA repair Protein complex architecture In-cell crosslinking

δ-Photo-lysine Incorporation Does Not Significantly Perturb Protein Binding Affinity or Cellular Proteome

Biolayer interferometry (BLI) assays demonstrate that incorporation of δ-photo-lysine into Hsp70 does not significantly alter its binding affinity for Hsp90, with negligible differences observed between their binding affinities [1]. Additionally, quantitative proteomics analysis showed that δ-photo-lysine exposure did not introduce significant perturbation on the cellular proteome [1]. Fluorescence imaging confirmed that δ-photo-lysine exposure did not influence liquid-liquid phase separation in living cells [1].

Functional validation Protein engineering quality control Binding affinity

Photo-lysine Is Specifically Designed for Lysine PTM-Reader/Eraser Identification—A Capability Not Addressed by Photo-leucine or Photo-methionine

Photo-lysine is the only diazirine-based photo-amino acid specifically designed and validated for capturing proteins that recognize lysine post-translational modifications (PTMs), including readers and erasers of histone modifications [1]. In validation experiments, a trimethylated photo-lysine probe (H3K*4me3-yne) covalently labeled three known H3K4me3 readers (ING2, SPIN1, and MORC3) with high labeling efficiency, whereas an unmodified photo-lysine control probe (H3K*4-yne) failed to capture these proteins [1]. This application domain is not accessible using Photo-leucine or Photo-methionine, which lack the lysine side-chain structure required for PTM mimicry.

Epigenetics Post-translational modifications Reader protein identification

Photo-lysine Enables Trypsin-Compatible MS/MS Identification Without Custom Proteomics Pipelines

MS/MS spectrum analysis demonstrated that trypsin recognizes δ-photo-lysine as native lysine and cleaves proteins at δ-photo-lysine-incorporated sites without requiring modified digestion protocols [1]. This compatibility with standard proteomics workflows contrasts with certain other unnatural amino acids that may alter protease recognition or require specialized data analysis pipelines. The δ-photo-lysine residue in peptides was clearly identifiable in MS/MS spectra, enabling standard database search and crosslink identification [1].

Mass spectrometry compatibility Proteomics workflows Crosslink identification

High-Value Application Scenarios for Photo-lysine Based on Validated Quantitative Evidence


Proteome-Wide Mapping of Chaperone Interaction Networks (HSP90/HSP60/HSP70 Systems)

Based on demonstrated superior crosslinking efficiency for HSP90β and HSP60 compared to Photo-leucine [1], and validated 40.39% maximum incorporation efficiency in endogenous Hsp90 [2], Photo-lysine is the preferred photo-amino acid for comprehensive interactome mapping of chaperone systems. The combination of high incorporation efficiency and chaperone-specific crosslinking performance enables robust capture of client proteins and co-chaperones that interact transiently with HSP90 and HSP60. This application leverages the functionally silent incorporation (no binding affinity perturbation for Hsp70-Hsp90 interaction [2]) to ensure identified interactions reflect native biology rather than probe-induced artifacts.

Identification of Lysine Post-Translational Modification Readers and Erasers in Epigenetics Research

Photo-lysine is uniquely validated for capturing proteins that recognize lysine PTMs, including histone methylation readers (ING2, SPIN1, MORC3 demonstrated with high labeling efficiency) [1]. Unlike Photo-leucine and Photo-methionine, which lack the lysine side-chain structure required for PTM mimicry, Photo-lysine can be incorporated into synthetic PTM-bearing peptides to covalently trap reader and eraser proteins. This application is specifically valuable for epigenetics researchers studying histone code recognition, chromatin remodeling complexes, and PTM-dependent signaling pathways. The approach can be extended to acetylation, ubiquitination, and SUMOylation readers by synthesizing appropriate PTM-bearing Photo-lysine probes [1].

Native Protein Complex Architecture Determination via In-Cell Covalent Stabilization

Photo-lysine enables covalent capture of intact heterodimeric complexes such as Ku70/Ku80 within their native cellular environment [1]. This capability is directly applicable to structural proteomics workflows where weak or transient subunit associations require stabilization prior to purification and MS analysis. The trypsin-compatible nature of δ-photo-lysine-incorporated proteins [2] ensures seamless integration with standard bottom-up proteomics pipelines using MaxQuant or Proteome Discoverer. This scenario is particularly relevant for multi-subunit complexes (DNA repair machinery, transcription factor assemblies, ribonucleoprotein particles) where subunit composition varies with cellular state and traditional Co-IP methods suffer from post-lysis dissociation or non-specific background.

Spatiotemporally-Resolved Protein Interactome Profiling in Biomolecular Condensates

The DenseMAP strategy utilizing δ-photo-lysine enables condensation-enhanced photocrosslinking for spatiotemporally specific protein interaction mapping within biomolecular condensates [1]. This application leverages the compound's broad metabolic incorporation, functionally silent behavior (no influence on liquid-liquid phase separation [1]), and compatibility with spatial-directed metabolic labeling. The approach addresses a critical gap in condensate biology: traditional methods fail to preserve weak/transient interactions within membrane-less organelles, while proximity labeling methods generate high false-positive rates in crowded environments [1]. This scenario is particularly valuable for researchers studying stress granules, P-bodies, nuclear speckles, and other phase-separated compartments implicated in neurodegenerative diseases and cancer.

Technical Documentation Hub

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